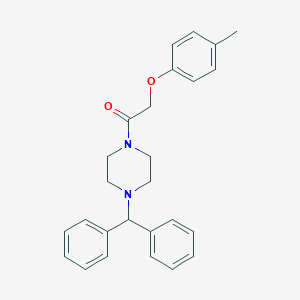
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether, also known as BZPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. This dual activity may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether has been shown to have a range of biochemical and physiological effects, including modulating the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and anti-depressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether as a research tool is its ability to selectively modulate the activity of specific neurotransmitter systems. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another potential direction is to further investigate its mechanism of action and how it interacts with specific neurotransmitter systems. Additionally, more research is needed to understand its safety and efficacy in human subjects.
Synthesemethoden
The synthesis of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether involves the reaction of 4-methylphenol with 2-(4-bromobenzhydryl)-1-piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to form the final compound, 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether.
Wissenschaftliche Forschungsanwendungen
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether has been studied for its potential applications in a variety of scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to have a range of effects on the central nervous system, including modulating the activity of neurotransmitters such as dopamine and serotonin.
Eigenschaften
Produktname |
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether |
|---|---|
Molekularformel |
C26H28N2O2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C26H28N2O2/c1-21-12-14-24(15-13-21)30-20-25(29)27-16-18-28(19-17-27)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3 |
InChI-Schlüssel |
PXWNLFHYMAEYQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B252550.png)
![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)
![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252570.png)
![4-[(3-{[3-(dimethylamino)propyl]amino}propyl)amino]-2H-chromen-2-one](/img/structure/B252575.png)
![5-(3,4-dichlorophenyl)-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B252577.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)furan-2-carboxamide](/img/structure/B252583.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)
![3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252586.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)

![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)